![molecular formula C13H15F6N3O3S2 B12326672 N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydrazinyl, methylthio, and trifluoromethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazinyl intermediate: This step involves the reaction of a suitable hydrazine derivative with a precursor containing the methylthio and oxobutan groups.
Introduction of the trifluoromethyl groups: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazinyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylthio group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
- N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Uniqueness
This compound stands out due to its combination of hydrazinyl, methylthio, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds. The presence of trifluoromethyl groups, in particular, enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Biological Activity
N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its antimicrobial and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C13H16F6N3O2S, with a molecular weight of approximately 335.35 g/mol. The compound features a hydrazine moiety, which is known for its reactivity and biological significance.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆F₃N₃O₂S |
Molecular Weight | 335.35 g/mol |
CAS Number | 209056-84-8 |
IUPAC Name | N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide |
Synthesis
The synthesis of this compound typically involves the reaction between hydrazine derivatives and various electrophiles. The trifluoromethyl group enhances the compound's lipophilicity and bioactivity, making it a target for further research into its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of hydrazine compounds exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been reported to be effective against Mycobacterium tuberculosis and other nontuberculous mycobacteria, as well as Gram-positive bacteria including methicillin-resistant Staphylococcus aureus . These compounds were evaluated for their minimum inhibitory concentrations (MIC), with some exhibiting MIC values as low as 62.5 µM.
Enzyme Inhibition
The compound also shows potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that certain hydrazinecarboxamides derived from similar structures can inhibit these enzymes with IC50 values ranging from 27.04 to 106.75 µM . This inhibition suggests possible applications in treating conditions like Alzheimer's disease, where AChE inhibitors are therapeutically relevant.
Cytotoxicity
In vitro studies evaluating cytotoxic effects on eukaryotic cell lines (e.g., HepG2 and MonoMac6) indicated that these compounds generally do not exhibit significant cytostatic properties, which is beneficial for developing therapeutic agents with minimal side effects .
Case Studies
- Study on Antimycobacterial Activity : A study focused on the synthesis and evaluation of various hydrazine derivatives against M. tuberculosis showed that specific modifications to the alkyl chain length significantly influenced antimicrobial efficacy, with the n-hexyl derivative demonstrating the most potent activity .
- Enzyme Inhibition Study : Another research highlighted the enzyme inhibition profiles of several hydrazine derivatives, revealing that modifications like the introduction of trifluoromethyl groups can enhance selectivity and potency against AChE compared to standard drugs like rivastigmine .
Properties
IUPAC Name |
N-(1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl)-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O3S2/c1-26-3-2-10(11(23)21-20)22-27(24,25)9-5-7(12(14,15)16)4-8(6-9)13(17,18)19/h4-6,10,22H,2-3,20H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIAYCCOIRYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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